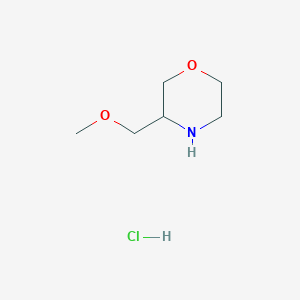

3-(Methoxymethyl)morpholine hydrochloride

Description

Significance of Heterocyclic Scaffolds in Modern Chemistry and Biomedicine

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are of paramount importance in the landscape of chemistry and biomedicine. A vast majority of biologically active compounds, including a significant percentage of all pharmaceuticals, feature a heterocyclic core. banglajol.info This prevalence is attributed to the unique three-dimensional architectures and diverse physicochemical properties that heterocycles offer. They provide a rigid framework upon which various functional groups can be appended, allowing for the fine-tuning of properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. banglajol.info These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.gov The ability of heteroatoms to engage in hydrogen bonding and other non-covalent interactions makes them key players in molecular recognition processes, enabling them to bind with high affinity and selectivity to biological targets like enzymes and receptors. chemicalbook.com

Evolution of Morpholine (B109124) as a Privileged Scaffold in Drug Discovery

Within the broad family of heterocycles, the morpholine ring has garnered the status of a "privileged scaffold." This designation is reserved for molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The morpholine moiety, a six-membered ring containing both an ether and a secondary amine functional group, is a versatile and synthetically accessible building block. chemicalbook.comchemrxiv.org

Scope and Research Focus on 3-(Methoxymethyl)morpholine (B8812131) Hydrochloride and Related Derivatives

This article will now narrow its focus to a specific, yet significant, derivative within the morpholine family: 3-(Methoxymethyl)morpholine hydrochloride . This compound, and particularly its chiral enantiomers, serves as a valuable building block in the synthesis of more complex molecules, especially within the pharmaceutical industry. The strategic placement of a methoxymethyl group at the 3-position of the morpholine ring introduces a key point of structural diversity and a potential site for further chemical elaboration.

The hydrochloride salt form of this compound often enhances its solubility and stability, making it more amenable for use in various synthetic and biological applications. wikipedia.org Research involving this compound and its derivatives often centers on its utility as a chiral synthon. The synthesis of enantiomerically pure 3-substituted morpholines is an active area of investigation, with methods often employing chiral starting materials like serine to construct the morpholine core. rsc.org The resulting chiral morpholine derivatives are then incorporated into larger molecules to explore their structure-activity relationships (SAR) in various biological targets. While specific, publicly available research detailing the direct biological activity of this compound itself is limited, its significance lies in its role as a key intermediate for creating novel and potentially therapeutic compounds.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Physicochemical Properties of this compound Variants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 955400-08-5 | C₆H₁₄ClNO₂ | 167.63 |

| (R)-3-(Methoxymethyl)morpholine hydrochloride | 218594-74-2 | C₆H₁₄ClNO₂ | 167.63 |

| (S)-3-(Methoxymethyl)morpholine hydrochloride | 218595-25-6 | C₆H₁₄ClNO₂ | 167.63 |

| (R)-3-(Methoxymethyl)morpholine | 696582-88-4 | C₆H₁₃NO₂ | 131.17 |

| (S)-3-(Methoxymethyl)morpholine | 218595-25-6 | C₆H₁₃NO₂ | 131.17 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(methoxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHMLTGBCWLCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625025 | |

| Record name | 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955428-52-1 | |

| Record name | 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Approaches to 3-(Methoxymethyl)morpholine (B8812131) Hydrochloride Synthesis

The construction of 3-(methoxymethyl)morpholine hydrochloride necessitates a strategic approach to introduce the methoxymethyl group at the C3 position and to form the heterocyclic ring with high fidelity. Advanced methodologies prioritize stereochemical control and efficient cyclization reactions.

Stereoselective Synthesis of Enantiopure Isomers

The biological and chemical properties of chiral molecules are often enantiomer-specific. Consequently, the development of synthetic routes to access the individual (R) and (S) enantiomers of this compound is of paramount importance. These syntheses typically commence from readily available chiral starting materials, guiding the stereochemistry of the final product.

A plausible and effective strategy for the synthesis of (R)-3-(methoxymethyl)morpholine hydrochloride begins with a chiral precursor, such as (R)-1-amino-3-methoxy-2-propanol. This starting material establishes the desired stereochemistry at the carbon atom that will become the C3 position of the morpholine (B109124) ring.

One potential pathway involves the N-alkylation of (R)-1-amino-3-methoxy-2-propanol with a 2-haloethanol derivative, such as 2-chloroethanol, followed by an intramolecular cyclization. A more controlled and widely utilized approach is the reaction with a protected 2-haloethylamine or a precursor thereof. For instance, reaction with chloroacetyl chloride would yield an amide intermediate. Subsequent reduction of the amide carbonyl and intramolecular Williamson ether synthesis, promoted by a base, would lead to the formation of the morpholine ring. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

A representative, albeit for a structurally similar compound, (R)-3-methylmorpholine hydrochloride, involves the debenzylation of a protected morpholine precursor followed by treatment with hydrochloric acid chemicalbook.com. This highlights a common final step in the preparation of such hydrochloride salts. The synthesis of the morpholine ring itself can be achieved through various cyclization strategies as detailed in the subsequent sections.

Table 1: Proposed Key Steps for (R)-3-(Methoxymethyl)morpholine Hydrochloride Synthesis

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | N-Acylation | (R)-1-amino-3-methoxy-2-propanol, Chloroacetyl chloride, Base (e.g., Triethylamine), CH₂Cl₂ | N-((R)-2-hydroxy-3-methoxypropyl)-2-chloroacetamide |

| 2 | Intramolecular Cyclization | Base (e.g., NaH), THF | (R)-3-(Methoxymethyl)morpholin-2-one |

| 3 | Reduction | LiAlH₄, THF | (R)-3-(Methoxymethyl)morpholine |

| 4 | Salt Formation | HCl in Ether or Isopropanol (B130326) | (R)-3-(Methoxymethyl)morpholine hydrochloride |

This table presents a proposed synthetic sequence based on established chemical transformations for analogous structures.

The synthesis of the (S)-enantiomer mirrors the strategy for the (R)-enantiomer, starting with the corresponding (S)-1-amino-3-methoxy-2-propanol. The use of the enantiomeric starting material ensures the formation of the (S)-3-(methoxymethyl)morpholine hydrochloride. The reaction sequence of N-acylation, intramolecular cyclization, reduction, and salt formation would be analogous to that for the (R)-enantiomer.

The availability of chiral starting materials like (S)-1-methoxy-2-propylamine, which can be converted to the required amino alcohol, is a key factor in these synthetic routes google.com.

Ring Formation Strategies

The closure of the morpholine ring is the cornerstone of the synthesis. Both intramolecular and intermolecular approaches are employed, each with distinct advantages and applications.

Intramolecular cyclization is a powerful strategy that involves the formation of the morpholine ring from a single molecule containing all the necessary atoms. This approach is often favored due to the entropic advantage of the reacting groups being in close proximity.

A common precursor for the intramolecular cyclization to form a 3-substituted morpholine is a suitably functionalized N-(2-hydroxyethyl)amine derivative. For the synthesis of 3-(methoxymethyl)morpholine, a key intermediate would be N-(2-hydroxyethyl)-1-methoxy-2-aminopropane. The cyclization of this intermediate can be achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the nitrogen atom. Alternatively, under acidic conditions, direct dehydration can promote cyclization.

Another well-established intramolecular cyclization involves the reaction of an amino alcohol with chloroacetyl chloride to form an N-(2-chloroethyl) amide, which upon treatment with a base, cyclizes to a morpholinone. The subsequent reduction of the lactam yields the desired morpholine chemrxiv.org. This pathway offers good control and generally high yields. The intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas to form oxazoline (B21484) rings is a related transformation that highlights the propensity of such systems to cyclize nih.gov.

Table 2: Comparison of Intramolecular Cyclization Precursors

| Precursor | Cyclization Method | Product |

| N-(2-hydroxyethyl)-1-methoxy-2-aminopropane | Dehydration (acid-catalyzed) or activation of OH group | 3-(Methoxymethyl)morpholine |

| N-((R/S)-2-hydroxy-3-methoxypropyl)-2-chloroacetamide | Base-mediated Williamson ether synthesis | (R/S)-3-(Methoxymethyl)morpholin-2-one |

Intermolecular cyclization strategies involve the reaction of two different molecules to form the morpholine ring. While potentially less efficient due to unfavorable entropy, these methods can be highly effective, particularly when starting materials are simple and readily available.

A direct approach would be the reaction of 1-methoxy-2-propanol (B31579) with a 2-haloethylamine, such as 2-chloroethylamine, in the presence of a base. This reaction would involve two sequential nucleophilic substitution reactions to form the C-N and C-O bonds of the morpholine ring. However, controlling the selectivity and avoiding polymerization can be challenging.

A more controlled intermolecular approach involves the reaction of an amino alcohol with an epoxide. For instance, the reaction of 1-methoxy-2-aminopropane with ethylene (B1197577) oxide would yield the N-(2-hydroxyethyl) derivative, which can then undergo intramolecular cyclization as described previously. This two-step, one-pot approach can be highly efficient. General methods for the synthesis of morpholines from 1,2-amino alcohols and ethylene sulfate (B86663) have also been reported, offering a green and efficient alternative nextpeptide.com.

Catalytic Methodologies in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and atom economy. The synthesis of complex molecules like this compound benefits significantly from the development of novel catalytic systems.

The synthesis of enantiomerically pure compounds is critical in many fields, and chiral catalysts are essential for achieving high enantioselectivity. numberanalytics.com In morpholine synthesis, asymmetric catalysis can be used to control the stereochemistry of the final product, which is particularly important for bioactive molecules. nih.gov Asymmetric synthesis strategies for chiral morpholines can be broadly categorized into three approaches: forming the stereocenter before cyclization, during cyclization, or after cyclization. nih.govrsc.org

Transition-metal-catalyzed asymmetric hydrogenation is a powerful "after cyclization" method. nih.govrsc.org For instance, the asymmetric hydrogenation of dehydromorpholines (unsaturated morpholines) using a rhodium complex with a chiral bisphosphine ligand (e.g., SKP) has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org Another approach involves a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates, catalyzed by a Ruthenium complex with a chiral Ts-DPEN ligand, to yield 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org The chiral catalyst interacts with the substrate to guide the reaction pathway, resulting in the preferential formation of one enantiomer. numberanalytics.com

| Reaction Type | Catalyst System | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)₂(SKP)]BF₄ | 2-Substituted Morpholines | Up to 99% ee | nih.gov, rsc.org |

| Asymmetric Transfer Hydrogenation | Ru-[(S,S)-Ts-DPEN] | 3-Substituted Morpholines | High ee | organic-chemistry.org |

A wide range of transition metals, including palladium, rhodium, copper, gold, and iron, have been employed to catalyze various transformations for morpholine synthesis. rsc.orgnih.govorganic-chemistry.orgnih.govrsc.org These catalysts enable reactions that are often difficult to achieve through traditional methods.

Palladium-catalyzed reactions are particularly prominent. A key example is the Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which is a crucial step in a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by Pd(DMSO)₂(TFA)₂, provides another route to morpholines. organic-chemistry.org

Rhodium catalysts have been used for the intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org Copper catalysis has enabled an efficient three-component synthesis of unprotected, highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates. nih.gov Furthermore, iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from allylic alcohol derivatives. organic-chemistry.org

Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways, often involving radical intermediates. nih.govnih.gov This methodology has been successfully applied to the synthesis and functionalization of morpholines.

A notable application is the direct coupling of N-methylmorpholine with an unfunctionalized pyridazine, a challenging bond construction in the synthesis of a JAK2 inhibitor, which was achieved using an iridium-based photocatalyst. nih.gov Another strategy employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid for the diastereoselective annulation of morpholines directly from readily available starting materials. nih.gov This method proceeds through the formation of a radical cation intermediate. nih.gov

Metallaphotoredox catalysis, which combines a photocatalyst with a transition metal catalyst, has been used for the decarboxylative cross-coupling of α-oxy morpholine carboxylic acids with (hetero)aryl halides, providing direct access to complex morpholine scaffolds. acs.org Photoredox catalysis has also been utilized in photobiocatalytic systems where morpholine-based buffers like MOPS can act as sacrificial electron donors, enhancing the stability and efficiency of enzymes under aerobic conditions. researchgate.netrsc.org

Derivatization and Functionalization Strategies

The morpholine ring is a versatile scaffold that can be readily modified to fine-tune the physicochemical and biological properties of a molecule. acs.orgnih.govnih.gov The presence of a secondary amine in the parent morpholine ring allows for straightforward derivatization at the nitrogen atom.

Common functionalization strategies include N-alkylation and N-arylation. The nitrogen can be reacted with various electrophiles, such as alkyl halides or aryl halides, to introduce a wide range of substituents. nih.gov This N-H bond also allows for the installation of protecting groups or other functional handles for further synthetic transformations. chemrxiv.org

Functionalization can also occur at the carbon atoms of the morpholine ring. For example, α-functionalized morpholines can be prepared and subsequently elaborated by introducing a second substituent at the α'-position. researchgate.netresearchgate.net Oxidative imidation reactions offer a method for the functionalization of morpholin-2-ones at the C3 position. mdpi.com Derivatization is also a key technique for analytical purposes; for example, morpholine can be reacted with reagents like sodium nitrite (B80452) or 1-naphthylisothiocyanate to form derivatives that are more easily detected by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.govresearchgate.netresearchgate.net The ability to functionalize the morpholine core at multiple positions makes it a highly valuable heterocycle in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net

Site-Specific Modification of the Morpholine Core

Modification of the morpholine ring is fundamental to creating diverse analogs. The secondary amine within the morpholine core is the most common site for initial functionalization, although methods to construct the ring with desired substitutions are also critical.

N-Functionalization: The nitrogen atom can be readily modified via N-alkylation or N-acylation. For instance, reaction with electrophiles like ethyl chloroacetate (B1199739) in the presence of a base leads to N-substituted esters. uobaghdad.edu.iq Similarly, N-acylation can be achieved using various acylating agents. These reactions are foundational for introducing a wide range of functional groups onto the nitrogen.

Use of Protecting Groups: For more complex syntheses, protecting the morpholine nitrogen is a key strategy. An N-benzyl group, for example, can be introduced and later removed via hydrogenation, allowing other transformations to be performed on the molecule without affecting the amine. rsc.org Another approach involves using a 1-chloroethyl chloroformate to de-benzylate N-benzyl protected morpholines, yielding the hydrochloride salt of the secondary amine. chemicalbook.com

Ring Construction: The substitution pattern of the morpholine core is often established during its initial construction. Enantiopure 3-substituted morpholines can be synthesized by the ring-opening of an N-activated aziridine (B145994) with an organocuprate, followed by a ring-forming reaction with a vinylsulfonium salt under microwave irradiation. nih.govacs.org Another powerful method is the three-component reaction, which utilizes amino alcohols, aldehydes, and diazomalonates in a copper-catalyzed process to efficiently generate highly substituted morpholines. nih.gov

| Modification Strategy | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| N-Alkylation/Acylation | Functionalization of the secondary amine. | Alkyl halides, Acyl chlorides, Base | uobaghdad.edu.iq |

| Protecting Group Strategy | Temporary modification of the nitrogen to allow for other reactions. | N-benzyl group (protection), Pd/C, H₂ (deprotection) | rsc.org |

| Aziridine Ring Opening | Enantioselective synthesis of 3-substituted morpholines. | Activated aziridines, Organocuprates, Vinylsulfonium salt | nih.govacs.org |

| Three-Component Reaction | Convergent synthesis of highly substituted morpholines. | Amino alcohols, Aldehydes, Diazomalonates, Cu catalyst | nih.gov |

Elaboration of the Methoxymethyl Moiety

The methoxymethyl group at the C3 position offers another site for structural diversification. Modification of this moiety can significantly alter the steric and electronic properties of the molecule.

A primary strategy for elaborating the methoxymethyl side chain involves the O-demethylation to produce the corresponding alcohol, 3-(hydroxymethyl)morpholine. This alcohol is a versatile intermediate. nih.govgoogle.com Once formed, it can undergo various transformations:

O-Alkylation/Acylation: The hydroxyl group can be alkylated with different alkyl halides to generate a library of ether derivatives or acylated to form esters.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These functional groups serve as handles for subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation, further extending the range of accessible derivatives. The asymmetric synthesis of (+)-(S,S)-reboxetine, for example, utilizes the selective oxidation of an N-protected hydroxymethylmorpholine as a key step. nih.gov

| Initial Moiety | Transformation | Resulting Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| -CH₂OCH₃ (Methoxymethyl) | O-Demethylation | -CH₂OH (Hydroxymethyl) | O-Alkylation, O-Acylation, Oxidation |

| Oxidation (of Hydroxymethyl) | -CHO (Aldehyde) | Reductive Amination, Wittig Reaction | |

| Further Oxidation | -COOH (Carboxylic Acid) | Amide Coupling, Esterification |

Introduction of Diverse Substituents for Biological Activity Profiling

The synthesis of a variety of derivatives of a lead compound is a cornerstone of medicinal chemistry, aimed at developing structure-activity relationships (SAR). e3s-conferences.org By systematically altering substituents on the 3-(methoxymethyl)morpholine scaffold, researchers can probe interactions with biological targets and optimize for potency and selectivity.

Research on the PI3K inhibitor ZSTK474 demonstrated the importance of the morpholine moiety for biological activity. nih.gov In these studies, one of the morpholine groups was substituted with various 2-aminoethyl functionalities. Analogs with pendant hydroxyl or methoxy (B1213986) groups retained potent inhibitory activity, whereas those with amino groups were less effective. nih.gov This highlights how subtle changes to substituents can have a profound impact on biological function.

Similarly, extensive SAR studies have been conducted on reboxetine, a norepinephrine (B1679862) reuptake inhibitor (NRI) containing a substituted morpholine core. nih.gov These efforts involved synthesizing numerous analogs by modifying different parts of the molecule to enhance NRI potency and selectivity over other monoamine transporters. nih.gov These examples underscore the strategy of using a core scaffold like 3-(methoxymethyl)morpholine as a template for generating a library of compounds for biological screening.

| Core Scaffold | Modification Site | Example Substituents | Biological Target/Effect | Reference |

|---|---|---|---|---|

| ZSTK474 (contains morpholine) | Morpholine replacement | Pendant hydroxyl, methoxy, or amino groups | PI3K isoform inhibition | nih.gov |

| Reboxetine (contains morpholine) | Aromatic rings, morpholine substituents | Various aryl and alkyl groups | Norepinephrine reuptake inhibition | nih.gov |

| Quinoline (B57606) | Linker to morpholine | Varying carbon linker lengths | Cholinesterase inhibition | nih.gov |

Oxidation and Reduction Pathways of the Morpholine Ring System

The morpholine ring is susceptible to both oxidation and reduction, pathways that can lead to ring-opened products or useful synthetic intermediates.

Oxidation Pathways:

Enzymatic Oxidation: The morpholine ring can be metabolized by Cytochrome P450 enzymes. This process can involve hydroxylation followed by C-N bond cleavage, leading to the degradation of the ring. nih.govnih.gov For morpholine itself, this pathway can yield 2-(2-aminoethoxy) acetate. nih.gov

Chemical Oxidation: A visible light-promoted photocatalytic method has been developed for the oxidative cleavage of the C(sp³)–C(sp³) bond in N-arylmorpholines, using oxygen as the terminal oxidant. This reaction opens the ring to form N-arylformamide derivatives under mild conditions. google.com

Oxidation to Lactams: A common synthetic transformation is the oxidation of the morpholine ring at a carbon adjacent to the nitrogen to form a lactam (a cyclic amide), such as a morpholin-3-one (B89469). These lactams are valuable intermediates, notably in the synthesis of drugs like reboxetine. rsc.org

Reduction Pathways:

The most significant reduction pathway in the synthesis of morpholine derivatives is the reduction of morpholinone (lactam) intermediates. Strong reducing agents like borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF) or lithium aluminum hydride (LAH) are used to reduce the amide bond of the lactam, yielding the corresponding saturated morpholine ring. rsc.org This is a critical step in converting morpholinone precursors to the final amine products.

| Reaction Type | Description | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Enzymatic Oxidation | Ring cleavage via hydroxylation. | Cytochrome P450 enzymes | Ring-opened products | nih.govnih.gov |

| Photocatalytic Oxidation | Visible light-induced C-C bond cleavage. | Photocatalyst (4CzIPN), Blue LED, O₂ | Formamide derivatives | google.com |

| Oxidation to Lactam | Formation of a cyclic amide. | Various oxidizing agents | Morpholinones | rsc.org |

| Lactam Reduction | Reduction of the amide in a morpholinone. | BH₃·THF, LiAlH₄ | Saturated morpholine ring | rsc.org |

Nucleophilic Substitution Reactions and Derivative Synthesis

The lone pair of electrons on the nitrogen atom makes the morpholine ring a competent nucleophile, enabling a wide range of substitution reactions to build more complex molecules.

N-Alkylation and N-Arylation: The morpholine nitrogen can readily attack alkyl halides to form quaternary ammonium (B1175870) salts or, more commonly, undergo N-alkylation in the presence of a base. uobaghdad.edu.iq It can also participate in more advanced coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl morpholine derivatives. researchgate.net

Reaction with Epoxides: As a nucleophile, the morpholine can open epoxide rings, leading to the formation of β-amino alcohols.

Mannich Reaction: This is a three-component condensation reaction involving morpholine, formaldehyde, and a compound with an active hydrogen (such as a ketone or another amine). It is a powerful method for carbon-carbon bond formation. uobaghdad.edu.iq

Displacement Reactions: In the synthesis of novel quinoline derivatives, morpholine acts as a nucleophile to displace a chloro group from the quinoline core in the presence of a base like potassium carbonate, demonstrating a classic nucleophilic aromatic substitution pathway. nih.gov

| Reaction Type | Electrophile | Product Class | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., Bromoacetic acid) | N-Alkyl Morpholine Derivatives | uobaghdad.edu.iq |

| N-Arylation | Aryl Halides | N-Aryl Morpholine Derivatives | researchgate.net |

| Mannich Reaction | Formaldehyde + Active Hydrogen Compound | β-Amino Ketones/Aminomethylated compounds | uobaghdad.edu.iq |

| Nucleophilic Aromatic Substitution | Activated Aryl Halides (e.g., Chloroquinolines) | N-Heteroaryl Morpholine Derivatives | nih.gov |

Computational Chemistry and Molecular Modeling Studies

In Silico Screening and Ligand-Target Interactions

In silico screening, particularly through molecular docking, is a cornerstone of modern drug discovery for identifying and optimizing ligands for biological targets. While specific studies focusing exclusively on 3-(methoxymethyl)morpholine (B8812131) hydrochloride are not extensively detailed in public literature, the morpholine (B109124) scaffold is a well-established and privileged structure in medicinal chemistry, frequently analyzed using these methods. researchgate.net

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand, such as a morpholine derivative, within the active site of a protein. nih.gov For instance, computational studies on morpholine-substituted compounds have been used to explore their interactions with targets like the mammalian target of rapamycin (B549165) (mTOR), a key protein in cancer pathways. mdpi.com Such studies have highlighted that the inclusion of a morpholine ring can be critical for increasing water solubility and facilitating specific hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of the target protein. mdpi.com

The process typically involves:

Preparation of the Receptor and Ligand: High-resolution crystal structures of the target protein are obtained from databases, and the 3D structure of the ligand is generated and optimized.

Docking Simulation: The ligand is computationally placed into the binding site of the receptor in numerous possible conformations and orientations.

Scoring and Analysis: A scoring function is used to estimate the binding energy for each pose, with lower energy values typically indicating a more favorable interaction.

These simulations can reveal key interactions, such as hydrogen bonds formed by the morpholine's oxygen or nitrogen atoms, that are crucial for stable binding. In studies involving morpholine-based mixed ligand complexes, molecular docking has been used to investigate interactions with biological macromolecules like DNA and bovine serum albumin (BSA), with calculated binding energies indicating strong affinity. nih.gov The insights gained from these docking studies are instrumental in understanding the compound's potential pharmacological activity and in designing derivatives with improved binding characteristics.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like 3-(methoxymethyl)morpholine hydrochloride. epstem.netresearchgate.net These methods can elucidate reaction mechanisms, predict spectroscopic properties, and quantify molecular properties that govern chemical behavior.

A key area of investigation is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests that a molecule is more polarizable and more likely to be reactive.

For morpholine derivatives, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure. researchgate.net

Calculate Electronic Properties: Compute the energies of the HOMO and LUMO to predict reactivity. nih.gov

Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra to aid in structural characterization.

Determine Atomic Charges: Analyze the charge distribution across the molecule to identify nucleophilic and electrophilic sites.

Studies on related morpholine compounds have successfully used DFT methods, such as B3LYP and B3PW91, with various basis sets (e.g., 6-31++G(d,p)) to correlate theoretical calculations with experimental data. epstem.netresearchgate.net This agreement validates the computational models and allows for reliable predictions of the properties of new or unstudied derivatives.

Table 1: Common DFT Methods for Morpholine Derivative Analysis

| Method/Functional | Basis Set | Common Applications |

| B3LYP | 6-31++G(d,p) | Geometry optimization, vibrational frequency analysis, thermodynamic properties. researchgate.net |

| B3PW91 | 6-311G(d,p) | Calculation of NMR chemical shifts, electronic structure analysis. epstem.net |

This table is interactive. Click on the headers to sort.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects in detail.

The six-membered morpholine ring is not planar and, like cyclohexane, predominantly adopts a stable 'chair' conformation. researchgate.netnih.gov In this chair form, substituents can be located in either an axial or equatorial position. For the morpholine ring itself, studies have identified two primary conformers: one with the N-H bond in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax). nih.gov Advanced spectroscopic techniques combined with theoretical calculations have determined that the equatorial conformer is generally more stable. nih.gov The presence of a substituent at the C3 position, such as the methoxymethyl group, will further influence the conformational equilibrium.

Molecular dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering a dynamic picture of its behavior. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate their movements, generating a trajectory that reveals how the molecule flexes, vibrates, and interacts with its environment (e.g., water or a protein binding site). mdpi.com

In the context of drug design, MD simulations are crucial for:

Validating Docking Poses: Assessing the stability of a ligand's predicted binding orientation within a protein's active site over a period of nanoseconds. mdpi.com

Analyzing Conformational Ensembles: Understanding the range of shapes a molecule can adopt and their relative populations, which goes beyond the static picture provided by docking. nih.gov

Studying Solvation Effects: Observing how the molecule interacts with solvent molecules, which can impact its conformation and availability for binding.

For morpholine-containing inhibitors, MD simulations have been used to confirm that the ligand remains stably bound within the target's active site, validating the interactions predicted by initial docking studies. mdpi.com

Table 2: Key Conformers of the Morpholine Ring

| Conformer | Relative Energy | Key Feature |

| Chair (Eq) | Most stable | N-H group (or substituent) is in the equatorial position. nih.gov |

| Chair (Ax) | Slightly higher energy than Chair-Eq | N-H group (or substituent) is in the axial position. nih.gov |

| Skew-Boat | Significantly higher energy | A less stable, twisted conformation. researchgate.net |

This table is interactive. Click on the headers to sort.

Prediction of Electronic and Steric Effects of Substituents

To build effective quantitative structure-activity relationships (QSAR), it is essential to describe the properties of molecular fragments and substituents numerically. Computational methods allow for the calculation of various descriptors that quantify the steric and electronic effects of substituents on a core scaffold like morpholine. researchgate.netchemrxiv.org

Electronic Effects: These describe how a substituent influences the electron density of the molecule. Key descriptors include:

HOMO/LUMO Energies: As discussed previously, these orbital energies reflect the electron-donating or -accepting character. researchgate.net

Atomic Charges: Calculated charges on specific atoms can indicate how a substituent alters the electrostatic potential of the molecule. researchgate.net

Hammett-type Constants (σ): Originally developed for substituted benzene (B151609) rings, these constants quantify the electron-withdrawing or electron-donating ability of a substituent. Recent work has focused on developing similar constants for heteroaryl systems (σHet) based on computed properties like pKa values, extending this powerful concept to scaffolds like morpholine. chemrxiv.org

Steric Effects: These relate to the size and shape of the substituent, which can impact its ability to fit into a binding site. Common descriptors include:

Sterimol Parameters (L, B1, B5): These parameters describe the length and width of a substituent in specific directions. chemrxiv.org

Buried Volume (%Vbur): This descriptor calculates the percentage of the volume of a sphere around an atom that is occupied by a given substituent, providing a measure of its steric bulk. chemrxiv.org

Databases containing these computed descriptors for thousands of heteroaryl fragments are being developed, allowing researchers to systematically analyze how modifying a structure, such as by adding or changing a substituent on the morpholine ring, will likely impact its steric and electronic profile and, consequently, its biological activity. researchgate.net

Table 3: Computational Descriptors for Substituent Effects

| Descriptor Type | Example Descriptor | Property Measured |

| Electronic | σHet (Hammett-type) | Electron-donating or electron-withdrawing strength of the substituent. chemrxiv.org |

| Electronic | HOMO/LUMO Energies | Electron affinity and ionization potential. researchgate.net |

| Steric | Buried Volume | The steric bulk or size of the substituent group. chemrxiv.org |

| Steric | Sterimol Parameters | The dimensions (length and width) of the substituent. chemrxiv.org |

This table is interactive. Click on the headers to sort.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups through the interaction of electromagnetic radiation with the compound.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like 3-(Methoxymethyl)morpholine (B8812131) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H-NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For 3-(Methoxymethyl)morpholine hydrochloride, the protonated nitrogen in the morpholine (B109124) ring influences the chemical shifts of adjacent protons. The spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the protons on the methoxymethyl side chain, and the protons of the morpholine ring. The chair conformation of the morpholine ring leads to different chemical environments for axial and equatorial protons, which can result in complex splitting patterns. stackexchange.com The integration of these signals corresponds to the number of protons in each unique environment.

¹³C-NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum for the parent compound, morpholine, shows signals for the carbons adjacent to the nitrogen and those adjacent to the oxygen at different chemical shifts. researchgate.netchemicalbook.com For the 3-(methoxymethyl) derivative, additional signals corresponding to the methoxy carbon (-OCH₃) and the methylene (B1212753) carbon of the side chain (-CH₂-) would be expected.

The following table outlines the predicted chemical shifts for this compound based on the analysis of its constituent parts and related morpholine structures.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts Predicted values are based on typical shifts for morpholine derivatives and substituted alkanes. Actual experimental values may vary based on solvent and other conditions.

| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Methoxy Protons (-OCH₃) | ~3.3 | ~59 |

| Side Chain Methylene Protons (-CH₂-O) | ~3.5 - 3.7 | ~75 |

| Morpholine Ring Proton (C3-H) | ~3.0 - 3.2 | ~60 |

| Morpholine Ring Protons (C2, C6 - H) | ~3.8 - 4.2 (axial & equatorial) | ~66 |

| Morpholine Ring Protons (C5 - H) | ~3.1 - 3.4 (axial & equatorial) | ~45 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of morpholine hydrochloride provides a clear precedent for the key absorptions expected in this compound. nist.gov The presence of the hydrochloride salt results in a broad absorption band for the N-H⁺ stretch. Key vibrational modes for the morpholine ring include the C-O-C ether stretch and C-N amine stretches. nih.govchemicalbook.com The addition of the methoxymethyl group introduces characteristic C-H stretching and bending vibrations.

The table below summarizes the expected characteristic IR absorption bands.

Table 2: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (B1175870) (R₂NH₂⁺) | N-H Stretch | 2700 - 2250 (broad) |

| Alkane (C-H) | C-H Stretch | 2960 - 2850 |

| Ether (C-O-C) | C-O Stretch (asymmetric) | 1150 - 1085 |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are employed to separate the components of a mixture, while mass spectrometry provides information on the mass and structure of the separated components.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. The compound's polarity makes it well-suited for analysis by reversed-phase HPLC, likely using a C18 column with an aqueous mobile phase containing an organic modifier like acetonitrile (B52724) or methanol (B129727) and an acidic additive to ensure good peak shape. For related amines, derivatization with reagents like 1-naphthylisothiocyanate (NIT) can be used to form a derivative that is detectable by UV-Vis, allowing for sensitive quantification. researchgate.net Purity analysis would involve monitoring for any potential impurities from the synthesis or degradation products.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

For this compound (Molecular Formula: C₆H₁₄ClNO₂), the expected exact mass of the protonated molecular ion [M+H]⁺ (C₆H₁₄NO₂⁺) can be calculated and confirmed by HRMS. chemscene.comchemsrc.com

Calculated Exact Mass of [M+H]⁺ : 132.0997 u

The fragmentation pattern observed in the mass spectrum provides structural information. For morpholine and its derivatives, a characteristic fragmentation involves the cleavage of the ring. researchgate.net The fragmentation of 3-(Methoxymethyl)morpholine would likely proceed through initial loss of the methoxymethyl side chain or through ring-opening pathways.

Table 3: Predicted HRMS Data and Key Fragments

| Ion | Formula | Calculated Exact Mass (u) | Possible Origin |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.0997 | Protonated parent molecule (free base) |

| [M-CH₂OCH₃]⁺ | C₅H₁₀NO⁺ | 100.0762 | Loss of the methoxymethyl group |

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is typically used for volatile and thermally stable compounds. Since this compound is a salt and is non-volatile, direct analysis by GC-MS is not feasible.

However, analysis can be performed following a chemical derivatization step to convert the analyte into a more volatile and less polar compound. jfda-online.com For secondary amines like morpholine, common derivatization reactions include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or propionic anhydride. nih.gov

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Nitrosation: Reacting with sodium nitrite (B80452) under acidic conditions to form a stable N-nitrosomorpholine derivative. nih.govresearchgate.net

The resulting volatile derivative can then be readily separated on a standard GC column and analyzed by the mass spectrometer. The fragmentation pattern of the derivative in the MS detector would be characteristic and could be used for identification and quantification. nih.gov This approach is particularly useful for detecting and quantifying trace amounts of morpholine-based compounds in various matrices.

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Since 3-(Methoxymethyl)morpholine is a chiral compound, the assessment of its enantiomeric purity is of paramount importance, particularly in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even cause adverse effects. americanpharmaceuticalreview.comwvu.edu High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely employed technique for the separation and quantification of enantiomers. americanpharmaceuticalreview.comwvu.eduheraldopenaccess.us

Methodology and Research Findings:

The enantioselective separation of this compound can be effectively achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.govnih.govpsu.edu These CSPs are known for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including those with amine functionalities. nih.govresearchgate.net

A typical chiral HPLC method would utilize a normal-phase or polar organic mobile phase, consisting of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape and reduce tailing of the basic analyte. nih.gov The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure, which lead to differential retention of the two enantiomers. researchgate.net

The enantiomeric excess (% ee) is a measure of the purity of a chiral substance and is a critical parameter in the synthesis and quality control of enantiomerically pure compounds. gimitec.com It is calculated from the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral Separation Data:

The following table presents hypothetical data from a chiral HPLC analysis of a sample of this compound, demonstrating the separation of its (R) and (S) enantiomers.

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

| Retention Time (min) | 8.5 | 10.2 |

| Peak Area | 98500 | 1500 |

| Resolution (Rs) | - | 2.1 |

| Enantiomeric Excess (% ee) of (S)-enantiomer | - | 97.0% |

This interactive table illustrates the results of a successful chiral HPLC separation.

The data indicates a baseline separation of the two enantiomers with good resolution, allowing for accurate quantification of the enantiomeric excess. Such methods are crucial for monitoring the stereochemical outcome of asymmetric syntheses and for ensuring the quality of the final chiral product. orientjchem.org

Mechanistic Investigations of Biological and Biochemical Interactions

Modulation of Enzyme Activity by Morpholine (B109124) Derivatives

The morpholine moiety is a key component in the design of various enzyme inhibitors. chemenu.comproactivemr.com Its presence can bestow selective affinity and is often an integral part of the pharmacophore responsible for binding within an enzyme's active site. chemenu.com Morpholine-containing compounds have been developed to target a wide array of enzymes, including kinases, cholinesterases, and monoamine oxidases. proactivemr.com

Enzymatic assays reveal that morpholine derivatives can act through several inhibitory mechanisms. The specific mechanism is determined by how the inhibitor interacts with the enzyme and its substrate.

Competitive Inhibition: In this mechanism, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. A morpholine-based chalcone (B49325), compound MO5, was found to be a reversible competitive inhibitor of acetylcholinesterase (AChE). nih.govnih.gov

Non-competitive Inhibition: This occurs when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. Compound MO9, another morpholine-based chalcone, demonstrated reversible non-competitive inhibition of AChE. nih.govnih.gov A separate study on quinoline (B57606) derivatives bearing a morpholine group also identified non-competitive inhibition against AChE. proactivemr.com

Mixed-type Inhibition: This form of inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. Kinetic analysis of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group, specifically compounds 11a and 11g, revealed they acted as mixed-type AChE inhibitors. researchgate.netresearchgate.net Similarly, the morpholine-based chalcone MO1 was identified as a reversible mixed-type inhibitor of monoamine oxidase-B (MAO-B). nih.govnih.gov

These varied mechanisms highlight the versatility of the morpholine scaffold in designing enzyme inhibitors tailored to specific therapeutic targets.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is critical for cellular functions like growth, proliferation, and survival. guidechem.com Its dysregulation is common in various cancers, making PI3K and mTOR prime therapeutic targets. guidechem.comchemscene.com The morpholine ring is a prominent feature in many PI3K and mTOR inhibitors, playing a critical role in binding to the kinase domain. calpaclab.com

The structural similarity between the active sites of PI3K and mTOR means that many inhibitors can target both kinases. calpaclab.com A key interaction for many of these inhibitors is a hydrogen bond formed between the morpholine's oxygen atom and the hinge region of the kinase's ATP-binding pocket, specifically with a valine residue (Val851 in PI3Kα and Val2240 in mTOR). calpaclab.comguidechem.com This interaction mimics the binding of adenosine (B11128) in ATP.

Dual inhibition of both PI3K and mTOR is considered a more effective therapeutic strategy than targeting either alone, as it can overcome resistance mechanisms. guidechem.com Researchers have developed numerous morpholine-containing compounds, such as those with pyrimidine, triazine, or quinazoline (B50416) scaffolds, that exhibit potent inhibition of this pathway. guidechem.com For instance, substituting the morpholine in pyrazolopyrimidine inhibitors with bridged morpholines has been shown to dramatically improve selectivity for mTOR over PI3Kα. Molecular modeling suggests this enhanced selectivity is due to a single amino acid difference (leucine in mTOR vs. phenylalanine in PI3K) that creates a deeper binding pocket in mTOR, which can better accommodate the bulkier bridged morpholine.

Below is a table summarizing the inhibitory activity of selected morpholine derivatives against PI3K and mTOR.

| Compound | Target | Inhibitory Activity (IC50 or Ki) | Reference |

|---|---|---|---|

| Compound 26 (morpholino-pyrimidine derivative) | PI3Kα | IC50 = 20 nM | guidechem.com |

| Compound 26 (morpholino-pyrimidine derivative) | PI3Kβ | IC50 = 376 nM | guidechem.com |

| Compound 26 (morpholino-pyrimidine derivative) | PI3Kγ | IC50 = 204 nM | guidechem.com |

| Compound 26 (morpholino-pyrimidine derivative) | PI3Kδ | IC50 = 46 nM | guidechem.com |

| Compound 26 (morpholino-pyrimidine derivative) | mTOR | IC50 = 189 nM | guidechem.com |

| Gedatolisib (PF-05212384) | PI3Kα | IC50 = 0.4 nM | chemscene.com |

| Gedatolisib (PF-05212384) | PI3Kγ | IC50 = 5.4 nM | chemscene.com |

| Compound 11b (triazine derivative) | mTOR | Ki = 22 nM | |

| Compound 11b (triazine derivative) | PI3Kα | Ki = 1135 nM |

Morpholine derivatives have been extensively evaluated for their ability to inhibit enzymes central to neurodegenerative diseases and mood disorders, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.gov

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used to manage the symptoms of Alzheimer's disease. nih.gov Several studies have identified morpholine-containing compounds as potent AChE inhibitors. researchgate.netresearchgate.net A series of morpholine-based chalcones were synthesized and tested, with compound MO5 emerging as the most potent AChE inhibitor in its class. nih.gov Kinetic studies showed that these chalcones could act as competitive, non-competitive, or mixed-type inhibitors. nih.govnih.gov Similarly, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety were found to be effective dual inhibitors of both AChE and its related enzyme, butyrylcholinesterase (BChE). researchgate.netresearchgate.net

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are crucial for the degradation of monoamine neurotransmitters and are major targets for antidepressant drugs. nih.gov Moclobemide, an approved antidepressant, contains a morpholine ring and acts as a reversible inhibitor of MAO-A. nih.gov Research into morpholine-based chalcones has identified compounds with high selectivity and potency for MAO-B. nih.gov Compound MO1, for instance, was the most potent MAO-B inhibitor in its series, acting as a reversible, mixed-type inhibitor. nih.gov The development of dual MAO-B and AChE inhibitors is an active area of research for treating complex neurodegenerative conditions like Alzheimer's disease. nih.gov

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). While the morpholine scaffold is noted for its wide range of biological activities, including anti-inflammatory properties, specific data detailing the direct inhibitory mechanism of morpholine derivatives on COX-1 or COX-2 is not extensively covered in the available research. Studies on COX inhibitors tend to focus on other heterocyclic structures.

The table below summarizes the inhibitory activities of various morpholine derivatives against AChE and MAO.

| Compound | Target Enzyme | Inhibitory Activity (IC50 or Ki) | Inhibition Type | Reference |

|---|---|---|---|---|

| MO1 (Chalcone) | MAO-B | IC50 = 0.030 µM; Ki = 0.018 µM | Reversible Mixed-type | nih.gov |

| MO5 (Chalcone) | AChE | IC50 = 6.1 µM; Ki = 2.52 µM | Reversible Competitive | nih.gov |

| MO7 (Chalcone) | MAO-A | IC50 = 7.1 µM | Not Specified | nih.gov |

| MO9 (Chalcone) | AChE | IC50 = 12.01 µM; Ki = 7.04 µM | Reversible Non-competitive | nih.gov |

| Compound 11g (Quinoline derivative) | AChE | IC50 = 1.94 µM | Mixed-type | researchgate.netresearchgate.net |

| Compound 11g (Quinoline derivative) | BChE | IC50 = 28.37 µM | Not Specified | researchgate.netresearchgate.net |

| Compound 5h (Pyrimidine derivative) | AChE | IC50 = 0.43 µM | Non-competitive | proactivemr.com |

| Compound 5h (Pyrimidine derivative) | BChE | IC50 = 2.5 µM | Not Specified | proactivemr.com |

Ligand-Receptor Binding and Signal Transduction Pathways

Morpholine derivatives also exert their effects by interacting with various cell surface receptors, modulating the signal transduction pathways that govern cellular responses.

G-Protein Coupled Receptors (GPCRs) are a vast family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. When a ligand binds, the GPCR undergoes a conformational change, activating an associated G-protein, which then modulates downstream effectors like adenylyl cyclase or phospholipase C.

The morpholine moiety has been incorporated into ligands that target various GPCRs. For example, some morpholine-containing compounds act as competitive antagonists at nicotinic acetylcholine (B1216132) receptors. The μ-opioid receptor, another GPCR, is a key target for analgesic drugs. Studies have shown that different ligands can stabilize distinct receptor conformations, leading to varied downstream signaling, a phenomenon known as biased agonism. The ability of morpholine-containing ligands to interact with GPCRs highlights their potential in developing drugs that can finely tune cellular signaling for therapeutic benefit in a wide range of diseases.

A primary mechanism of action for many centrally-acting drugs containing a morpholine ring is the inhibition of neurotransmitter reuptake. Specifically, they can block monoamine transporters such as the norepinephrine (B1679862) transporter (NET), the dopamine (B1211576) transporter (DAT), and the serotonin (B10506) transporter (SERT). By blocking these transporters, the drugs increase the concentration of neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Reboxetine, an antidepressant drug containing a morpholine core, is a selective norepinephrine reuptake inhibitor (NRI). nih.gov Numerous research programs have aimed to identify novel NRIs by designing and synthesizing analogs based on the morpholine scaffold. These efforts focus on optimizing the structure to achieve high potency for NET and selectivity over other monoamine transporters. For example, single enantiomer (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been identified as potent inhibitors of both serotonin and norepinephrine reuptake, with the specific activity depending on the stereochemistry and ring substitutions. This has led to the identification of selective NRIs as well as dual serotonin-norepinephrine reuptake inhibitors (SNRIs). The development of triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine, is an emerging strategy for creating antidepressants with potentially greater efficacy and a faster onset of action.

Below is a table showing the reuptake inhibition profiles for selected compounds.

| Compound | Target Transporter | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Desipramine | NET | IC50 = 3,470 nM (in SK-N-BE(2)C cells) | |

| LPM570065 | SERT | IC50 = 723 nM | |

| LPM570065 | DAT | IC50 = 491 nM | |

| LPM570065 | NET | IC50 = 763 nM | |

| Desvenlafaxine | SERT | IC50 = 53 nM | |

| Desvenlafaxine | NET | IC50 = 538 nM |

Antiviral Mechanisms: Enzyme Inhibition and Replication Cycle Interference

While direct studies on the antiviral mechanisms of 3-(Methoxymethyl)morpholine (B8812131) hydrochloride are not extensively documented in publicly available research, the broader class of morpholine derivatives has been investigated for antiviral properties. The general mechanisms of antiviral action for various compounds involve targeting viral enzymes or interfering with the viral replication cycle. nih.gov Antiviral drugs can inhibit virus attachment, entry, uncoating, polymerase activity, or protease function. nih.gov

For instance, certain preclinical antimalarial compounds, which are complex molecules that may incorporate morpholine-like structures, have demonstrated broad-spectrum antiviral activities. nih.gov These compounds, such as N-89 and N-251, have been shown to inhibit the RNA replication of viruses like Japanese encephalitis virus and hepatitis E virus, as well as the DNA replication of hepatitis B virus. nih.gov The anti-HCV activity of these compounds was found to be associated with both host and viral factors, with mutations in the viral NS5B polymerase contributing to resistance. nih.gov This suggests an indirect link where morpholine-containing scaffolds could be developed to target viral polymerases.

Furthermore, derivatives of the quinolizidine (B1214090) alkaloid lupinine, which can be chemically modified to include structures reminiscent of morpholine's heterocyclic nature, have been explored for their anti-influenza activity. Some of these derivatives have shown the ability to suppress neuraminidase activity, a key enzyme in the influenza virus replication cycle. mdpi.com

Antimicrobial and Antifungal Modes of Action

The morpholine moiety is a key feature in several antimicrobial and antifungal agents, and its mode of action has been a subject of study.

Antifungal Action: Morpholine-based antifungals primarily act by inhibiting sterol biosynthesis in fungi. nih.gov Sterols are essential components of fungal cell membranes, and their disruption leads to impaired membrane function and ultimately cell death. Specifically, these compounds are known to inhibit two enzymes in the sterol biosynthesis pathway: Δ14-reductase and Δ8→Δ7-isomerase. nih.gov This mode ofaction is distinct from some other common antifungal drugs. researchgate.net

Antimicrobial Action: The antibacterial mechanisms of morpholine-containing compounds can be multifaceted. Recent research on ruthenium-based agents modified with a morpholine moiety has demonstrated potent bactericidal activity against Staphylococcus aureus. nih.gov The proposed mechanisms for these complexes include:

Membrane Disruption: The compounds can damage the bacterial cell membrane, leading to leakage of intracellular contents. nih.gov

Induction of Reactive Oxygen Species (ROS): They can promote the production of ROS within the bacteria, causing oxidative stress and damage to cellular components. nih.gov

Additionally, certain 5-arylideneimidazolones containing a morpholine moiety have been shown to act as antibiotic enhancers, potentiating the activity of conventional antibiotics against multidrug-resistant (MDR) bacteria. mdpi.com These compounds can inhibit efflux pumps, which are bacterial defense mechanisms that expel antibiotics from the cell. mdpi.com

The table below summarizes the antimicrobial and antifungal activities of select morpholine derivatives.

| Compound Class | Organism | Mechanism of Action | Reference |

| Morpholine Antifungals | Fungi | Inhibition of sterol biosynthesis (Δ14-reductase and Δ8→Δ7-isomerase) | nih.gov |

| Morpholine-modified Ru-based agents | Staphylococcus aureus | Bacterial membrane destruction, ROS production | nih.gov |

| Morpholine-containing 5-arylideneimidazolones | MDR Bacteria | Efflux pump inhibition | mdpi.com |

Anti-Inflammatory and Immunomodulatory Pathways

The morpholine scaffold is present in various compounds exhibiting anti-inflammatory and immunomodulatory effects. The introduction of a morpholine Mannich base to asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) has been shown to enhance their anti-inflammatory activity. japsonline.com The proposed mechanism for some of these compounds involves the inhibition of protein denaturation. japsonline.com Ibuprofen derivatives containing a morpholine Mannich base have also demonstrated significant anti-inflammatory properties, potentially through easier interaction with cyclooxygenase-2 (COX-2) due to their larger molecular structure. japsonline.com

In the context of immunomodulation, certain quinoline derivatives developed for their anti-inflammatory properties have been investigated in models of methotrexate-induced inflammation. nih.gov While not directly 3-(Methoxymethyl)morpholine hydrochloride, these complex molecules can incorporate heterocyclic systems. Their mechanism involves mitigating inflammatory responses by reducing levels of inflammatory markers such as matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-κB). nih.gov

The basic nitrogen in the morpholine ring can enhance solubility, while the oxygen atom can form hydrogen bonds, which may enhance potency against target proteins involved in inflammatory pathways. nih.gov

Investigation of Anticancer Mechanisms: Cell Proliferation and Apoptosis Induction

Morpholine derivatives have been a focus of anticancer drug development, with research highlighting their role in inhibiting cell proliferation and inducing apoptosis.

Novel morpholin-3-one (B89469) derivatives have been found to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. nih.gov Mechanistic studies revealed that these compounds can:

Induce Cell Cycle Arrest: They can block cells in the G1 phase of the cell cycle. nih.gov

Promote Apoptosis: The derivatives were shown to induce programmed cell death. nih.gov This apoptotic effect was associated with the upregulation and translocation of the p53 tumor suppressor protein and the clustering of the Fas receptor, which are key regulators of apoptosis. nih.gov

Similarly, naphthylisoquinoline alkaloids, which are complex natural products, have demonstrated significant activity against breast cancer cell lines. nih.gov Mechanistic investigations into these compounds revealed the induction of apoptotic cell death through the intrinsic pathway, characterized by deformation of the nuclear membrane, disruption of the mitochondrial membrane potential, and elevated production of reactive oxygen species (ROS). nih.gov

Furthermore, the morpholine moiety has been incorporated into novel compounds designed to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in the epigenetic control of cancer cell survival and proliferation. mdpi.com Some of these compounds have shown potent inhibitory activity against DNMTs and have demonstrated the ability to induce the degradation of these enzymes, leading to antiproliferative effects in cancer cells. mdpi.com

The table below details the anticancer mechanisms of certain morpholine-containing compounds.

| Compound Class | Cell Line | Mechanism of Action | Reference |

| Morpholin-3-one derivatives | A549 (Lung Cancer) | G1 phase cell cycle arrest, apoptosis induction, upregulation of p53 and Fas | nih.gov |

| Naphthylisoquinoline alkaloids | MCF-7, MDA-MB-231 (Breast Cancer) | Induction of intrinsic apoptosis, mitochondrial membrane disruption, ROS production | nih.gov |

| Novel Quinoline Compounds with Morpholine | HCT116, U937, HL60 | DNA methyltransferase (DNMT) inhibition and degradation | mdpi.com |

Other Pharmacological Mechanisms (e.g., Antihypertensive, Analgesic, Antiprotozoal, Antimalarial, DPP-IV inhibition)

The versatility of the morpholine scaffold, often contributed by building blocks like this compound, allows for its incorporation into compounds with a wide range of other pharmacological activities. lookchem.com

Antimalarial and Antiprotozoal Activity: As mentioned previously, compounds N-89 and N-251, which are under development as antimalarial agents, have also shown activity against other protozoa. nih.gov While their exact antimalarial mechanism is still under investigation, their broad-spectrum activity highlights the potential of complex molecules containing moieties structurally related to morpholine in treating parasitic infections. nih.gov

DPP-IV Inhibition: Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes, as its inhibition leads to increased levels of incretin (B1656795) hormones that regulate insulin (B600854) secretion. mdpi.comnih.gov Various heterocyclic compounds, including those with morpholine substituents, have been synthesized and evaluated as DPP-IV inhibitors. mdpi.comnih.gov The design of these inhibitors often involves creating molecules that can effectively bind to the active site of the DPP-IV enzyme. researchgate.net For example, piperazine (B1678402) derivatives containing a morpholine substituent have been synthesized as potential DPP-IV inhibitors. mdpi.com The inhibitory activity of these compounds is highly dependent on their specific chemical structure and how they interact with the enzyme's active site. nih.gov

There is currently a lack of specific research findings for antihypertensive and analgesic activities directly attributed to this compound. However, its use as a synthetic intermediate allows for its potential inclusion in novel therapeutic agents targeting these conditions. chemimpex.com

Applications in Medicinal Chemistry and Drug Discovery

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral morpholines are critical intermediates in the synthesis of biologically active compounds. nih.govrsc.org The unique structure and chirality of (R)-3-(Methoxymethyl)morpholine hydrochloride make it a valuable building block for the creation of various drugs. lookchem.com Its incorporation into the molecular design of pharmaceutical compounds can enhance their efficacy and selectivity. lookchem.com The synthesis of specific enantiomers of C2 or C3-functionalized morpholines is crucial for their pharmaceutical applications.

The morpholine (B109124) ring is a versatile and readily available synthetic building block that can be easily introduced as an amine reagent or constructed through various synthetic methods. nih.gov Asymmetric hydrogenation of unsaturated morpholines, for instance, has been developed to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivity. nih.govrsc.org These products can then be transformed into key intermediates for drug candidates. nih.govrsc.org The ability to produce specific stereoisomers is vital, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Development of Therapeutic Agents

The morpholine scaffold is integral to the development of drugs for a wide range of diseases, owing to its ability to improve pharmacokinetic properties and interact effectively with biological targets. nih.govpharmjournal.ru

In CNS-active compounds, the morpholine moiety is used to enhance potency through molecular interactions and to act as a scaffold that orients other functional groups correctly for target binding. nih.govresearchgate.net Derivatives of 3-(Methoxymethyl)morpholine (B8812131) are utilized in research focused on developing treatments for neurological conditions. chemimpex.com For example, morpholine-containing compounds are being investigated as therapeutic agents for neurodegenerative diseases like Parkinson's and Alzheimer's, targeting various receptors and enzymes involved in the disease pathology. nih.govnih.gov

The morpholine ring is a significant pharmacophore in the design of anticancer agents. e3s-conferences.orgnih.gov Multi-drug resistance is a major challenge in cancer chemotherapy, prompting the development of new, targeted therapies. nih.gov Morpholine derivatives have shown promise in this area. nih.govresearchgate.net

A key strategy in cancer treatment involves targeting kinases that regulate cell cycle and growth, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov Morpholine-containing compounds are effective inhibitors of these pathways. nih.gov For instance, research on morpholine-substituted tetrahydroquinoline derivatives has identified potent mTOR inhibitors with significant cytotoxic activity against lung cancer cells. mdpi.com One such compound, 10e , demonstrated an exceptionally low IC50 value against the A549 lung cancer cell line. mdpi.com

Table 1: Cytotoxic Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10d | A549 (Lung) | 0.062 ± 0.01 |

| MCF-7 (Breast) | 0.58 ± 0.11 | |

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | |

| 10e | A549 (Lung) | 0.033 ± 0.003 |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 |

Data sourced from MDPI mdpi.com

These findings underscore the potential of morpholine derivatives in developing targeted cancer therapies. mdpi.com

The unique physicochemical properties of the morpholine ring make it a valuable scaffold for CNS drug discovery, including the development of antidepressants. nih.govnamiki-s.co.jp The ring's structure contributes to a balanced lipophilic-hydrophilic profile and a flexible conformation, which are advantageous for CNS drug candidates. nih.gov

Morpholine derivatives have been integral to the development of drugs for various mental health disorders. chemenu.com For example, compounds containing the morpholine moiety have been developed for the treatment of depression, anxiety, and other stress-related disorders. google.com One such compound, a partial agonist of the human trace amine-associated receptor 1 (hTAAR1), has shown potential for treating depression and other CNS diseases with fewer side effects compared to older drugs. google.com The morpholine ring plays a key role in improving the ability of these drugs to cross the blood-brain barrier and interact with their targets in the brain. researchgate.net

Complex diseases like cancer often involve multiple biological pathways, making single-target drugs less effective. mdpi.com This has led to the rise of multi-target drug design, where a single molecule is engineered to interact with several targets simultaneously. nih.govarxiv.org This approach can lead to enhanced therapeutic efficacy and a lower risk of drug resistance. nih.gov

The morpholine scaffold is well-suited for developing multi-target ligands. researchgate.net Its ability to modulate pharmacokinetic properties and engage in molecular interactions with multiple targets makes it a valuable component in this strategy. researchgate.net Natural products are a rich source of multi-target drugs, and their structures often inspire the synthesis of new therapeutic agents with improved, multi-targeting capabilities. nih.gov By serving as a central scaffold, 3-(Methoxymethyl)morpholine hydrochloride can be functionalized to create ligands that bind to different receptors or enzymes, offering a promising avenue for treating complex, multifactorial diseases. arxiv.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. researchgate.net The morpholine ring is frequently incorporated into SAR studies to improve the potency and pharmacokinetic properties of drug candidates. e3s-conferences.orgresearchgate.net

In the context of CNS disorders, SAR studies have guided the optimization of morpholine-containing compounds. For instance, in a series of 5-HT2A receptor inverse agonists developed for arterial thrombosis, the morpholine moiety was part of an optimized structure that led to high selectivity, good aqueous solubility, and potent antiplatelet activity. nih.gov These studies demonstrate the critical role of the morpholine scaffold in fine-tuning the biological activity of therapeutic agents. nih.govresearchgate.net

Utilization in Agrochemical Research and Development

The morpholine scaffold is a well-established structural component in the design of agrochemicals. nih.govacs.org Its derivatives have been successfully developed and commercialized for crop protection, demonstrating a wide range of biological activities. numberanalytics.comnih.gov

The morpholine ring is present in a number of commercial fungicides. nih.gov The analysis of structure-activity relationships in this class of compounds is a key step in the development of novel and more effective agents for controlling plant diseases. nih.govacs.org Reviews of agrochemical development highlight that morpholine-containing compounds have been investigated for their potent fungicidal properties. nih.govresearchgate.net However, based on the surveyed literature, there are no specific, detailed research findings or commercial products that explicitly name this compound as a key component in the design of modern insecticides or fungicides.